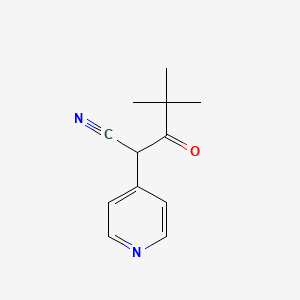

4-Bromo-6-fluoro-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

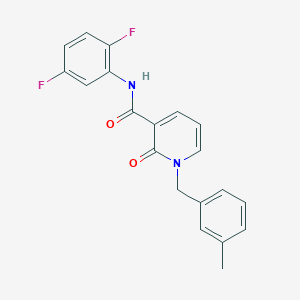

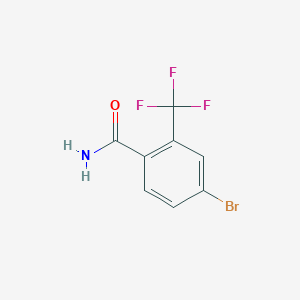

4-Bromo-6-fluoro-1,3-benzoxazole is a chemical compound with the CAS Number: 1929606-78-9 . It has a molecular weight of 216.01 . The IUPAC name for this compound is 4-bromo-6-fluorobenzo[d]oxazole . It is a solid at ambient temperature .

Synthesis Analysis

Benzoxazole synthesis involves the use of o-amino(thio)phenols and aldehydes with samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H . The InChI key is UUMOCNVCZVQRDP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 216.01 .Safety and Hazards

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity , suggesting that they may target a wide range of metabolic pathways and cellular processes in cancer pathology .

Mode of Action

It’s worth noting that benzoxazoles are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, benzoxazoles can act as organoboron reagents, participating in carbon–carbon bond-forming reactions . The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation, where the benzoxazole group is transferred from boron to palladium .

Biochemical Pathways

Given the anticancer activity of benzoxazole derivatives , it can be inferred that these compounds may interfere with pathways critical to cancer cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Based on the anticancer activity of benzoxazole derivatives , it can be inferred that these compounds may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells .

Action Environment

The action of 4-Bromo-6-fluoro-1,3-benzoxazole may be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, its solubility may affect its action, efficacy, and stability. The compound is predicted to be soluble , which could influence its distribution in the body and its interaction with its targets.

Propriétés

IUPAC Name |

4-bromo-6-fluoro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMOCNVCZVQRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopropyl)-3-cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2782485.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2782487.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2782490.png)

![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide](/img/structure/B2782495.png)

![2-{N-[(4-bromophenyl)methyl]-1-(3,6-dichloropyridin-2-yl)formamido}acetamide](/img/structure/B2782502.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2782504.png)